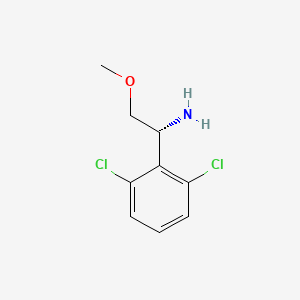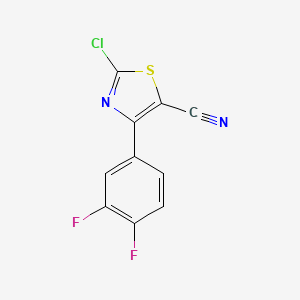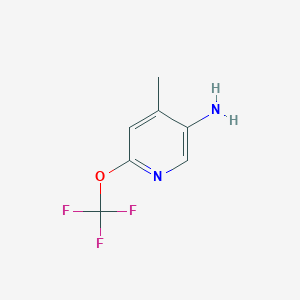
Methyl 14-bromotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 14-bromotetradecanoate is an organic compound with the chemical formula C15H29BrO2. It is a brominated fatty acid ester, characterized by the presence of a bromine atom at the 14th carbon of the tetradecanoate chain. This compound is used in various chemical processes and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 14-bromotetradecanoate can be synthesized through anodic coupling of methyl hydrogen azelate with 7-bromoheptanoic acid. This reaction typically involves the use of manganese powder, a nickel catalyst, and terpyridine, and is carried out by stirring the mixture for 4 hours at 40°C. The pure bromoester is obtained following purification by silica gel chromatography and reversed-phase high-performance chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-bromotetradecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Hydroxylated tetradecanoates.
Reduction: Tetradecane.
Oxidation: Tetradecanoic acid.
Scientific Research Applications
Methyl 14-bromotetradecanoate is used in various scientific research applications, including:
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 14-bromotetradecanoate involves its interaction with biological membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions with molecular targets. The ester functional group allows for hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromotetradecanoate: Another brominated fatty acid ester with the bromine atom at the 2nd carbon.
Methyl 10-bromodecanoate: A shorter chain brominated ester with the bromine atom at the 10th carbon.
Uniqueness
Methyl 14-bromotetradecanoate is unique due to the position of the bromine atom at the 14th carbon, which influences its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C15H29BrO2 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
methyl 14-bromotetradecanoate |
InChI |
InChI=1S/C15H29BrO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3 |
InChI Key |
NRYDSONQCARRAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B12982886.png)

![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12982901.png)


![tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B12982916.png)

![3-Chloropyrido[2,3-b]pyrazine xhydrochloride](/img/structure/B12982928.png)
![9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12982931.png)
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12982933.png)
![ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12982937.png)
